
3-Pyridazinamine,n-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pyridazinamine, N-phenyl- is an organic compound with the molecular formula C10H9N3 It is a derivative of pyridazine, a six-membered heterocyclic compound containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-Pyridazinamine, N-phenyl- involves the reaction of 3-chloropyridazine with aniline in the presence of a base. The reaction typically proceeds under reflux conditions, and the product is isolated through crystallization or chromatography.
Industrial Production Methods
In industrial settings, the synthesis of 3-Pyridazinamine, N-phenyl- can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of catalysts such as palladium on carbon can further enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
3-Pyridazinamine, N-phenyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are employed.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Nitro or halogen-substituted derivatives.
Scientific Research Applications
3-Pyridazinamine, N-phenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a lead compound in the development of new pharmaceuticals, particularly those targeting neurological and inflammatory diseases.
Industry: The compound is used in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 3-Pyridazinamine, N-phenyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3-Pyridazinamine: Lacks the phenyl group, resulting in different chemical properties and biological activities.
N-Phenylpyridazinone:
Phenylhydrazine: A simpler structure with different reactivity and uses.
Uniqueness
3-Pyridazinamine, N-phenyl- is unique due to the presence of both the pyridazine ring and the phenyl group, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
1011-93-4 |
|---|---|
Molecular Formula |
C10H9N3 |
Molecular Weight |
171.20 g/mol |
IUPAC Name |
N-phenylpyridazin-3-amine |
InChI |
InChI=1S/C10H9N3/c1-2-5-9(6-3-1)12-10-7-4-8-11-13-10/h1-8H,(H,12,13) |
InChI Key |
RBAQOAYHTJXKRR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Bromo-3-chloro-6,6-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14033665.png)
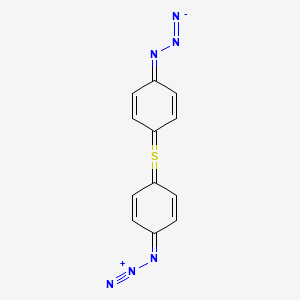
![2-Boc-8-hydroxyoctahydro-2H-pyrido[1,2-A]pyrazine](/img/structure/B14033685.png)
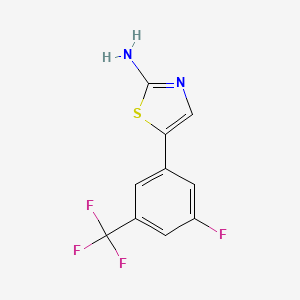
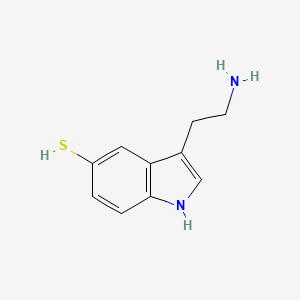
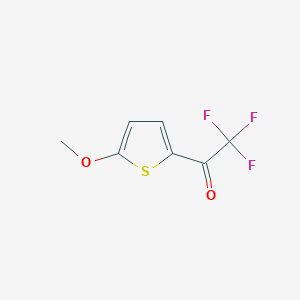
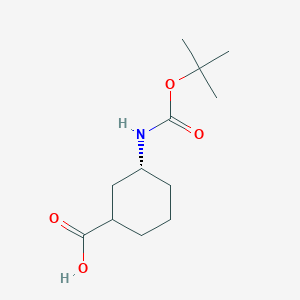
![2-(2-Ethyl-[1,1'-biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14033710.png)
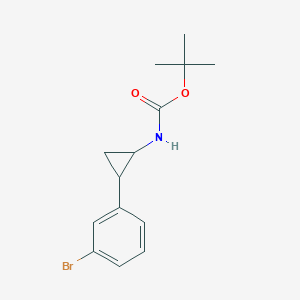
![6-(Phenylthio)-[1,2,4]triazolo[1,5-A]pyridin-2-amine](/img/structure/B14033715.png)

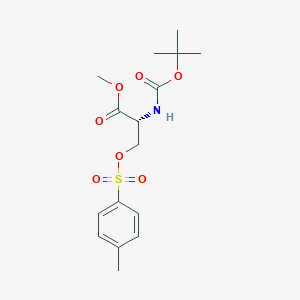
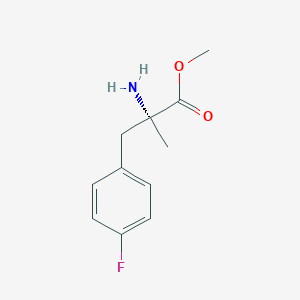
![3-bromo-5-[(2S)-1-tert-butylsulfinylpyrrolidin-2-yl]pyridine](/img/structure/B14033722.png)
